N-Hydroxy Melagatran
Vue d'ensemble
Description
N-Hydroxy Melagatran is a compound that serves as an intermediate in the preparation of Melagatran, a direct thrombin inhibitor. It is an N-Hydroxyguanidine prodrug, which means it is a precursor that undergoes metabolic conversion to produce an active pharmacological agent. This compound has the molecular formula C22H31N5O5 and a molecular weight of 445.51 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy Melagatran can be synthesized through the hydroxylation of Melagatran. The synthetic route involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group into the Melagatran molecule. The reaction typically requires the presence of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy Melagatran undergoes several types of chemical reactions, including:
Reduction: The reduction of the N-hydroxy group to an amine.
Hydrolysis: The hydrolysis of ester groups to produce carboxylic acids.
Oxidation: The oxidation of the hydroxy group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, acidic or basic conditions for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include Melagatran, which is obtained through the reduction of this compound, and various carboxylic acids and carbonyl compounds resulting from hydrolysis and oxidation reactions .
Applications De Recherche Scientifique
N-Hydroxy Melagatran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Melagatran and other related compounds.
Biology: Studied for its role in the metabolic pathways of thrombin inhibitors.
Medicine: Investigated for its potential therapeutic effects as a prodrug of Melagatran, which is used to prevent and treat thromboembolic disorders.
Industry: Utilized in the production of pharmaceutical agents and as a reference standard in analytical chemistry
Mécanisme D'action
N-Hydroxy Melagatran exerts its effects by being metabolized to Melagatran, which is a direct thrombin inhibitor. Thrombin is an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, Melagatran prevents the formation of blood clots. The molecular targets involved in this mechanism include the active site of thrombin, where Melagatran binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Hydroxy Melagatran include:
Ximelagatran: Another prodrug that is converted to Melagatran in the body.
Ethyl Melagatran: An intermediate in the synthesis of Melagatran.
Pentamidine: A compound that also undergoes hydroxylation to form active metabolites
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of Melagatran. Its hydroxylated structure allows for efficient conversion to the active thrombin inhibitor, making it a valuable compound in the development of anticoagulant therapies .
Activité Biologique
N-Hydroxy Melagatran is a derivative of melagatran, which is a direct thrombin inhibitor used primarily for its anticoagulant properties. This compound has garnered attention due to its potential therapeutic applications in managing thrombotic disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, mechanisms of action, and relevant clinical studies.
Pharmacological Properties
Chemical Structure and Mechanism of Action
this compound is an amidoxime derivative that acts as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds reversibly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thus inhibiting clot formation. This mechanism is crucial for its anticoagulant activity.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its conversion from ximelagatran, which is an oral prodrug. The conversion involves multiple enzymatic steps, primarily occurring in the liver and kidneys. Studies indicate that after oral administration, peak plasma concentrations are reached within 1.5 to 2 hours, with a bioavailability of approximately 20% for ximelagatran .
Anticoagulant Effects
This compound exhibits significant anticoagulant effects as demonstrated in various studies:
- Inhibition of Thrombin : this compound effectively inhibits both free and clot-bound thrombin. This inhibition is competitive and reversible, allowing for rapid modulation of anticoagulant effects depending on plasma levels .
- Platelet Aggregation : The compound has been shown to inhibit thrombin-induced platelet aggregation in a dose-dependent manner. This effect is mediated through the blockade of thrombin receptors on platelets .
Clinical Studies and Case Reports
Several clinical studies have evaluated the efficacy and safety of this compound:
-
Case Study: Efficacy in Atherosclerosis
A study assessed the impact of melagatran (and by extension, this compound) on advanced atherosclerotic lesions in animal models. Results indicated that treatment with melagatran significantly reduced lesion size and promoted plaque stability, suggesting potential cardiovascular benefits beyond anticoagulation . -
Bioequivalence Trials
Research comparing different formulations of ximelagatran (the prodrug) indicated that variations in administration methods did not significantly alter the pharmacokinetic profile of melagatran, ensuring consistent therapeutic effects across populations . -
Renal Impairment Studies
In patients with renal impairment, the half-life and plasma concentration-time curve for melagatran were found to be significantly higher, indicating the need for dosage adjustments in this population to avoid potential bleeding complications .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~20% |
Peak Plasma Concentration | 1.5 - 2 hours post-dose |
Half-life | 1.5 - 2 hours (in healthy subjects) |
Renal Excretion | ~80% within 24 hours |
Table 2: Clinical Efficacy Studies
Study | Population | Findings |
---|---|---|
Atherosclerosis Study | Animal Models | Reduced plaque size and increased stability |
Bioequivalence Study | Healthy Volunteers | Consistent pharmacokinetics across formulations |
Renal Impairment Study | Patients with renal impairment | Increased half-life; dosage adjustment needed |
Propriétés
IUPAC Name |
2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUHXUEGZHFLD-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311970 | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192939-72-3 | |
Record name | Melagatran hydroxyamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192939-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.